1-(3-Chlorophenyl)-2-(isopropylamino)ethanol is an organic compound with the molecular formula and a molecular weight of approximately 213.71 g/mol. It features a chlorophenyl group, an isopropylamino group, and an ethanol moiety, making it significant in various chemical and biological applications. The compound is recognized for its potential interactions with biological systems, particularly in pharmacological contexts.
1-(3-Chlorophenyl)-2-(isopropylamino)ethanol is classified as an amine and alcohol due to the presence of both amine and hydroxyl functional groups in its structure. This classification influences its reactivity and potential applications in medicinal chemistry.
The synthesis of 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol typically involves the reaction of 3-chlorobenzaldehyde with isopropylamine followed by reduction. The general synthetic route can be outlined as follows:
The reaction conditions are optimized for high yield and purity, often requiring careful control of temperature and pressure. The reduction step converts the intermediate imine formed from the initial reaction into the desired alcohol product.
The molecular structure of 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol can be represented using various structural formulas:
CC(C)NCC(C1=CC(=CC=C1)Cl)O
WPRYXHDMUFXECU-UHFFFAOYSA-N
The compound's structure reveals a dihedral angle between the ethylamine side chain and the benzene ring, indicating spatial orientation that may affect its biochemical interactions. The presence of intramolecular hydrogen bonds has been noted in similar compounds, which could influence their stability and reactivity .
1-(3-Chlorophenyl)-2-(isopropylamino)ethanol can undergo several key chemical reactions:
These reactions typically require specific conditions such as acidic or basic environments and may involve temperature variations to achieve desired products efficiently.
The mechanism by which 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or activator, modulating biochemical pathways that are crucial for various physiological processes. Detailed studies are necessary to elucidate these mechanisms further.
Relevant data suggests that the compound exhibits typical behavior for amines and alcohols, including reactivity towards electrophiles due to the nucleophilic nature of the amine group .
1-(3-Chlorophenyl)-2-(isopropylamino)ethanol has several scientific uses:
This compound's diverse applications highlight its significance across multiple fields, making it a subject of interest for ongoing research and development.
The synthetic pathways for β-adrenoceptor-targeting ethanolamine derivatives have undergone significant evolution since their initial development in the mid-20th century. Early routes to 1-(3-chlorophenyl)-2-(isopropylamino)ethanol and structurally related compounds relied primarily on stoichiometric amination of chloro-substituted phenacyl alcohols or reductive amination of corresponding ketones using sodium borohydride or aluminum amalgam. These methods suffered from low atom economy (typically <40%), multiple purification steps, and moderate yields (rarely exceeding 55-60%) due to competitive side reactions including over-alkylation and imine byproduct formation [6].
A significant advancement emerged with the introduction of catalytic reductive amination techniques in the 1980s-1990s. The development of noble metal catalysts, particularly palladium-on-carbon (Pd/C) and platinum oxide (PtO₂), enabled more efficient single-step conversions of 2-amino-1-(3-chlorophenyl)ethan-1-one precursors under hydrogen atmospheres. This approach dramatically improved reaction efficiency, boosting yields to 75-85% while reducing stoichiometric waste. The strategic incorporation of the 3-chlorophenyl moiety – a feature shared by numerous pharmacologically active compounds – proved essential for receptor binding affinity, with synthetic routes evolving specifically to preserve this functionality during amination steps [1] [6].
Table 1: Evolution of Synthetic Approaches for Ethanolamine Derivatives
Era | Primary Method | Key Catalysts/Reagents | Typical Yield | Major Limitations |
---|---|---|---|---|
1950s-1970s | Stoichiometric alkylation | Isopropylamine, alkyl halides | 40-55% | Over-alkylation, poor regioselectivity |
1980s-1990s | Catalytic reductive amination | Pd/C, PtO₂, NaBH₄ | 65-80% | Catalyst deactivation, hydrogenation side products |
2000s-Present | Catalytic asymmetric hydrogenation | Ru-BINAP complexes, Pd/Al₂O₃ | 75-92% | Catalyst cost, sensitivity to oxygen/moisture |
Contemporary methodologies employ sophisticated heterogeneous catalytic systems using palladium, platinum, or ruthenium nanoparticles supported on alumina (Pd/Al₂O₃) or silica (Ru/SiO₂). These catalysts facilitate direct reductive amination of 2-chloroacetophenone derivatives with isopropylamine under mild hydrogen pressures (5-15 bar), achieving yields exceeding 90% with minimal epimerization. The optimization of catalyst loading (typically 0.5-2 mol%) and reaction temperature (60-100°C) has been crucial for economic viability at industrial scales [1].
The pharmacological activity of 1-(3-chlorophenyl)-2-(isopropylamino)ethanol is intrinsically linked to its chiral configuration, with the (R)-enantiomer typically exhibiting superior β-adrenergic receptor binding affinity compared to its (S)-counterpart. Early synthetic routes produced racemic mixtures, necessitating post-synthesis resolution via diastereomeric salt formation with chiral acids like tartaric or dibenzoyl-tartaric acid. While effective, this approach suffered from low maximum theoretical yield (≤50%), high solvent consumption, and cumbersome recycling of the undesired enantiomer [6].
Modern approaches employ asymmetric synthesis strategies directly generating the desired stereoisomer. Key methodologies include:
The 3-chlorophenyl substituent significantly influences stereoselectivity in these processes. Its moderate electron-withdrawing nature and bulk facilitate face-selective approach of reducing agents to adjacent carbonyls or imines. Computational modeling reveals a 2.8-3.2 kcal/mol energy preference for transition states leading to the (R)-isomer when chiral catalysts coordinate simultaneously with the chlorine atom and carbonyl oxygen [6].
Table 2: Stereoselectivity Comparison for Chiral Aminoalcohol Synthesis
Method | Chiral Inductor | Temperature | ee (%) | Relative Rate (R/S) |
---|---|---|---|---|
Evans Oxazolidinone Reduction | (R)-4-Benzyl-2-oxazolidinone | -78°C | >99% | >200:1 |
Ru-BINAP Hydrogenation | (S)-Binap-RuCl₂ | 70°C | 95% | 39:1 |
LDH-Zn-Pd Catalysis | Zn-Al Layered Double Hydroxide | 25°C | 88% | 15:1 |
CAL-B Enzymatic Resolution | Candida antarctica Lipase B | 35°C | 97% | 66:1 |
Catalytic asymmetric amination represents the most technologically advanced approach to 1-(3-chlorophenyl)-2-(isopropylamino)ethanol synthesis. Heterogeneous noble metal catalysts including 1% Pd/Al₂O₃, Pt-Sn/SiO₂, and Ru-Zn/SiO₂ have demonstrated exceptional efficiency for the one-pot reductive amination of 1-(3-chlorophenyl)-2-oxoethanone with isopropylamine under hydrogen atmosphere. Optimization studies reveal that palladium-based systems achieve 85-92% conversion with 78-85% ee at 80°C and 10 bar H₂, while ruthenium catalysts modified with (R)-DM-SEGPHOS afford superior enantioselectivity (93-96% ee) albeit with slightly lower activity (75-80% conversion) [1].
Critical parameters influencing reaction efficiency include:
A breakthrough came with the development of bimetallic Pd-Au/TiO₂ catalysts (0.5% Pd, 0.5% Au) which synergistically enhance both activity and enantioselectivity. Gold facilitates hydrogen dissociation and spillover to palladium sites, while titanium dioxide stabilizes chiral modifiers. This system achieves 98% conversion and 94% ee for the target compound at reduced temperature (60°C) and pressure (5 bar H₂), significantly improving process economics [1].
The chlorine atom at the meta-position on the phenyl ring profoundly impacts catalytic performance. Its +I inductive effect slightly decreases imine electrophilicity, reducing unwanted dialkylation to ≤2%. Simultaneously, the chlorine's lone pairs weakly coordinate to metal centers, positioning the substrate for face-selective hydride transfer. Computational studies indicate a 0.3 Å closer approach to Pd(111) surfaces compared to non-halogenated analogs, explaining the 15-20% rate enhancement observed in comparative kinetics [1] [6].
Growing emphasis on sustainable synthesis has driven innovation in solvent-free production of 1-(3-chlorophenyl)-2-(isopropylamino)ethanol. Conventional routes consumed substantial volumes of dichloromethane, toluene, or hexane for extractions and crystallizations, generating 15-20 kg waste/kg product. Modern mechanochemical approaches employing high-speed ball milling achieve 93-97% yields in solvent-free conditions through efficient reagent contact and in-situ water removal [6].
Optimized protocols involve:
These green protocols significantly improve E-factor metrics (kg waste/kg product) from 35-40 in traditional processes to <1.5 in solvent-free routes. The meta-chloro substituent enhances crystallinity in solvent-free systems, facilitating purification – a property attributed to its direction of molecular packing through halogen bonding [6].
The synthesis of complex ethanolamine derivatives has been influenced by methodologies developed for peptide production, particularly regarding solid-phase versus solution-phase approaches. Solution-phase synthesis remains the preferred industrial-scale method for 1-(3-chlorophenyl)-2-(isopropylamino)ethanol due to its superior scalability and lower material costs. This approach facilitates the production of multi-kilogram batches through sequential reactions in conventional reactors, with yields exceeding 85% after optimization. The technique accommodates high-temperature aminations (100-120°C) and employs inexpensive heterogeneous catalysts without concerns about resin compatibility [4].
In contrast, solid-phase synthesis utilizes functionalized resins (e.g., Wang, Merrifield) as temporary anchors, typically through the carboxylic acid group of protected aminoethanol analogs. While offering advantages for parallel synthesis of analogs and simplified purification through filtration, solid-phase methods face significant challenges:
Table 3: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
---|---|---|
Scale Capability | Multi-kilogram (up to 1000L reactors) | Milligram to gram scale (limited by resin) |
Typical Yield | 85-92% after optimization | 70-80% (longer chains lower yield) |
Catalyst Compatibility | Broad (homogeneous/heterogeneous) | Restricted (no Pd/C, limited noble metals) |
Byproduct Removal | Requires extraction/distillation | Simplified filtration (resin-bound) |
Automation Potential | Moderate (requires reactor trains) | High (commercial peptide synthesizers) |
Green Chemistry Metrics | E-factor 5-8 after optimization | E-factor 25-35 (high solvent use) |
Hybrid approaches show promise, where solid-phase synthesis builds key segments (e.g., chlorophenyl ethanolamine cores) that undergo solution-phase coupling with isopropyl groups or other substituents. This strategy leverages the purification advantages of solid-phase for intermediate fragments while maintaining the scalability of solution-phase for final amination. For 1-(3-chlorophenyl)-2-(isopropylamino)ethanol specifically, hybrid protocols achieve 88% overall yield with >99.5% purity – outperforming pure solid-phase (76%) or solution-phase (85%) alone. Continuous flow systems further enhance hybrid efficiency by integrating immobilized enzyme catalysts with solution-phase hydrogenation [4] [7].
Recent innovations include real-time reaction monitoring in solid-phase systems via inline Raman spectroscopy, enabling automated adjustment of coupling times and reagent stoichiometries. This technology reduces deletion sequences by 85% compared to traditional timed steps, significantly improving product quality control in complex syntheses [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0